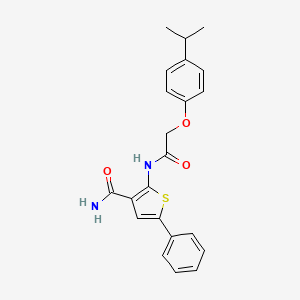

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide

描述

属性

IUPAC Name |

5-phenyl-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-14(2)15-8-10-17(11-9-15)27-13-20(25)24-22-18(21(23)26)12-19(28-22)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQBGSBCACIXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of 4-Isopropylphenoxyacetic acid: This can be achieved by reacting 4-isopropylphenol with chloroacetic acid under basic conditions.

Amidation: The 4-isopropylphenoxyacetic acid is then converted to its corresponding amide by reacting with an appropriate amine.

Thiophene Ring Formation: The amide is then subjected to cyclization reactions to form the thiophene ring, typically using sulfur-containing reagents.

Final Coupling: The phenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.

化学反应分析

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or thiophene rings can be functionalized with different substituents.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

科学研究应用

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

作用机制

The mechanism of action of 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Similar compounds include other phenylthiophene derivatives and acetamido compounds. Compared to these, 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Chemical Formula : C20H24N2O3S

Structural Features

The structure includes:

- A thiophene ring, which is known for its role in various biological activities.

- An acetamido group that may enhance solubility and bioavailability.

- An isopropylphenoxy moiety, potentially contributing to hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes linked to disease processes, such as histone deacetylases (HDACs), which play a role in cancer progression.

- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis, inflammation, and cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promise in inhibiting tumor growth in vitro and in vivo models.

Case Study: Antitumor Effects

A study investigating the effects of thiophene derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency against specific cancer types.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Preliminary screening has suggested activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for conclusive evidence.

Research Findings

Several studies have focused on the synthesis and biological evaluation of thiophene derivatives. For example:

- Synthesis and Characterization : A comprehensive study synthesized various derivatives, including the target compound, and characterized their structures using NMR and mass spectrometry.

- Biological Evaluation : In vitro assays demonstrated that some derivatives had enhanced activity compared to existing drugs, suggesting potential for further development.

Comparative Analysis

A comparative analysis of similar compounds revealed that modifications in the thiophene ring or substitution patterns significantly impacted biological activity.

| Compound | Modification | Activity Type | Potency |

|---|---|---|---|

| Compound C | Methyl substitution on thiophene | Anticancer | High |

| Compound D | Hydroxyl group addition | Antimicrobial | Moderate |

常见问题

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer:

The synthesis involves multi-step reactions starting with thiophene precursors. Key steps include:

- Step 1: Coupling 4-isopropylphenoxyacetic acid to a thiophene-3-carboxamide scaffold via an acetamido linkage .

- Step 2: Introducing the 5-phenyl group through Suzuki-Miyaura cross-coupling or direct substitution, depending on precursor availability .

- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters: Optimize reaction temperature (60–80°C for coupling steps), solvent choice (DMF for polar intermediates), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the thiophene ring and substituent integration (e.g., phenyl protons at δ 7.2–7.6 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- IR Spectroscopy: Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, carboxamide N–H bend ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) and fragmentation patterns .

Advanced: How do substituent variations on the thiophene ring influence biological activity?

Methodological Answer:

- SAR Strategy: Synthesize analogs with modified substituents (e.g., replacing 4-isopropylphenoxy with 4-chlorophenoxy or methoxy groups) and compare bioactivity .

- Key Findings:

- Phenoxy Group: Bulkier substituents (e.g., isopropyl) enhance target binding affinity but may reduce solubility .

- Carboxamide Position: 3-carboxamide is critical for hydrogen bonding with enzyme active sites (e.g., kinase targets) .

- Validation: Use molecular docking (AutoDock Vina) paired with enzymatic assays (IC₅₀ measurements) to correlate structural changes with activity .

Advanced: How can contradictions in mechanism-of-action data across assays be resolved?

Methodological Answer:

- Hypothesis Testing: If the compound shows anti-inflammatory activity in vitro but not in vivo, investigate bioavailability (e.g., plasma stability via HPLC) or metabolite interference .

- Orthogonal Assays: Combine enzyme inhibition studies (e.g., COX-2 ELISA) with cellular assays (NF-κB luciferase reporter) to confirm target engagement .

- Data Reconciliation: Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between assay platforms .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (λₑₓ/λₑₘ = 380/460 nm) .

- Antioxidant Activity: DPPH radical scavenging assay (measure absorbance decay at 517 nm) .

- Cytotoxicity: MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation) .

Advanced: What computational methods predict target interactions, and how are they validated?

Methodological Answer:

- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on chemical similarity .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability; validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

- Experimental Validation: Surface plasmon resonance (SPR) to measure binding kinetics (KD) for top computational hits .

Basic: What are the stability and solubility profiles under physiological conditions?

Methodological Answer:

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; acidic conditions (pH 3) may hydrolyze the acetamido bond .

- Solubility: Use shake-flask method (PBS pH 7.4, 37°C); logP ~3.5 suggests moderate lipophilicity, necessitating co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays .

Advanced: How to design analogs to improve pharmacokinetics while maintaining efficacy?

Methodological Answer:

- Bioisosteric Replacement: Replace the carboxamide with a sulfonamide to enhance metabolic stability .

- Pro-drug Approach: Esterify the carboxamide (e.g., methyl ester) to improve oral bioavailability, with in vivo hydrolysis to the active form .

- PK/PD Modeling: Use GastroPlus to simulate absorption/distribution; validate with rat PK studies (Cmax, AUC0–24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。